去氟帕罗西汀盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

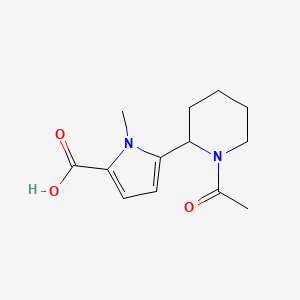

Defluoro Paroxetine, Hydrochloride is an off-white to light tan solid . It is a drug impurity of Paroxetine, which is a selective serotonin reuptake inhibitor .

Synthesis Analysis

The synthesis of paroxetine and the possibility to prepare derivatives with a specific substitution pattern is an attractive topic for medicinal chemists engaged in neurosciences research . Most of the methods allowed to prepare paroxetine in 4-9 steps with an overall yield of 9-66% . Despite the progress made in this area, there is still room for improvement, searching for new eco-friendly and sustainable synthetic alternatives .Molecular Structure Analysis

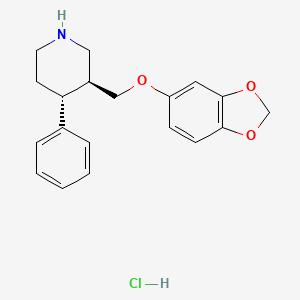

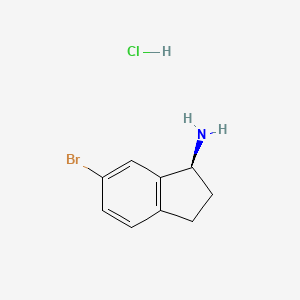

The molecular formula of Defluoro Paroxetine, Hydrochloride is C19H22ClNO3 . The molecular weight is 347.8 g/mol . The IUPAC name is (3 S ,4 R )-3- (1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride .Chemical Reactions Analysis

Paroxetine interacts with several molecular targets . The central point of the review is focused on the pharmacodynamic analysis based on the molecular mechanism of binding paroxetine to various therapeutic targets .Physical And Chemical Properties Analysis

Defluoro Paroxetine, Hydrochloride is an off-white to light tan solid . The molecular weight is 347.8 g/mol .科学研究应用

不对称合成:去氟帕罗西汀盐酸盐,帕罗西汀的衍生物,已由 4-氟苯甲醛不对称生成。合成过程涉及独特程序,如戊二酸双甲酯的不对称化和一锅还原-烷基化,用于在 C-4 形成立体中心 (于等人,2000)。

用于治疗抑郁症的鼻内给药:去氟帕罗西汀盐酸盐作为一种选择性 5-羟色胺再摄取抑制剂 (SSRI),已对其治疗抑郁症和焦虑症的疗效进行了研究。通过纳米乳剂的鼻内给药探索了一种新方法,以增强其生物利用度并提供直接的鼻对脑给药,在行为研究中显示出有希望的结果 (Pandey 等人,2016)。

理化和药代动力学分析:综合综述记录了帕罗西汀盐酸盐的理化性质、稳定性、制备方法和药代动力学分析。这些研究提供了对药物代谢和药理作用的关键见解 (Germann 等人,2013)。

对神经源性血管迷走性晕厥的影响:帕罗西汀盐酸盐已对其在对传统疗法有耐药性的患者中预防血管迷走性晕厥的潜力进行了研究。研究表明患者症状显着改善且耐受性良好 (Di Girolamo 等人,1999)。

在卒中后抑郁症中的临床疗效:研究了帕罗西汀盐酸盐与天丹通络胶囊联合治疗卒中后抑郁症。研究表明该联合用药在加速作用和促进神经功能恢复方面有效,突出了其临床应用潜力 (Hui-min,2014)。

靶向大脑的鼻内原位凝胶喷雾剂:已对配制成靶向大脑的鼻内原位凝胶喷雾剂的帕罗西汀进行了研究。该制剂旨在增强向中枢神经系统的药物递送,证明了作用更快的发作和更高浓度的靶向部位 (Thakkar 等人,2021)。

抑郁症的药效学:研究探索了帕罗西汀的药效学特性,揭示了其对 5-羟色胺再摄取的有效抑制作用,并且在治疗重度抑郁症方面与其他抗抑郁药具有相当的疗效 (Dechant & Clissold,1991)。

作用机制

Target of Action

Defluoro Paroxetine, Hydrochloride, also known as Paroxetine impurity A HCl, primarily targets the Serotonin Transporter (SERT) . SERT is a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron . This transporter plays a crucial role in the etiology of affective disorders .

Mode of Action

Defluoro Paroxetine, Hydrochloride acts by enhancing serotonergic activity via the inhibition of presynaptic reuptake of serotonin by the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, which can help in relieving various symptoms .

Biochemical Pathways

It is known that the compound’s action on the sert leads to an increase in the level of serotonin in the synaptic cleft . This can have downstream effects on various serotonin-dependent signaling pathways.

Pharmacokinetics

Paroxetine, a related compound, is known to have a complex pharmacokinetic profile with evidence linking genetic polymorphisms and nonlinear metabolism to its pharmacokinetic variability . The pharmacokinetic properties of paroxetine have been used to develop new dosage forms that maintain efficacy while improving the tolerability profile of selective serotonin reuptake inhibitors .

Result of Action

The primary result of the action of Defluoro Paroxetine, Hydrochloride is the relief of symptoms of various disorders, including depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause . This is achieved through the compound’s potent inhibition of serotonin reuptake .

安全和危害

When handling Defluoro Paroxetine, Hydrochloride, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

未来方向

生化分析

Biochemical Properties

Defluoro Paroxetine, Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interaction with serotonin transporters. This compound interacts with enzymes such as cytochrome P450 2D6, which is involved in its metabolism. The interaction with cytochrome P450 2D6 leads to the inhibition of this enzyme, affecting the metabolism of other substrates that rely on this enzyme for their breakdown . Additionally, Defluoro Paroxetine, Hydrochloride interacts with serotonin transporters, inhibiting the reuptake of serotonin and thereby increasing its levels in the synaptic cleft .

Cellular Effects

Defluoro Paroxetine, Hydrochloride influences various cellular processes, particularly in neuronal cells. It affects cell signaling pathways by increasing the levels of serotonin, which in turn modulates the activity of serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism . In cancer cells, Defluoro Paroxetine, Hydrochloride has been shown to induce apoptosis and inhibit autophagy, thereby affecting cell survival and proliferation . These effects highlight the compound’s potential in modulating cellular functions and its implications in therapeutic applications.

Molecular Mechanism

The molecular mechanism of Defluoro Paroxetine, Hydrochloride involves its binding interactions with serotonin transporters and cytochrome P450 2D6. By binding to serotonin transporters, it inhibits the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . This inhibition is crucial for its antidepressant effects. Additionally, the compound’s interaction with cytochrome P450 2D6 results in the inhibition of this enzyme, affecting the metabolism of other drugs that are substrates of cytochrome P450 2D6 . These molecular interactions underline the compound’s mechanism of action and its potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Defluoro Paroxetine, Hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C under an inert atmosphere . Over time, the compound’s effects on cellular function, including its impact on serotonin levels and enzyme inhibition, can be observed in both in vitro and in vivo studies . These temporal effects are essential for understanding the compound’s long-term implications in biochemical research.

Dosage Effects in Animal Models

The effects of Defluoro Paroxetine, Hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to improve certain cellular functions, such as sperm quality in animal models of depression . At higher doses, the compound can exhibit toxic or adverse effects, including impaired reproductive performance in healthy animals . These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound in animal models.

Metabolic Pathways

Defluoro Paroxetine, Hydrochloride is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound is metabolized by cytochrome P450 2D6, which converts it into various metabolites . This metabolic pathway is essential for understanding the compound’s pharmacokinetics and its interactions with other drugs. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its broader biochemical implications .

Transport and Distribution

Within cells and tissues, Defluoro Paroxetine, Hydrochloride is transported and distributed through specific transporters and binding proteins. The compound’s interaction with serotonin transporters plays a crucial role in its distribution, particularly in neuronal tissues . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its overall activity and function . Understanding these transport and distribution mechanisms is vital for elucidating the compound’s pharmacodynamics.

Subcellular Localization

Defluoro Paroxetine, Hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in neuronal cells, where it interacts with serotonin transporters and receptors . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Defluoro Paroxetine, Hydrochloride involves several steps including protection, reduction, and substitution reactions.", "Starting Materials": [ "Paroxetine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Chloroform", "Acetic anhydride", "Triethylamine", "Tetrahydrofuran", "Methylene chloride" ], "Reaction": [ "Paroxetine is first protected by reacting it with acetic anhydride and triethylamine to form a protected paroxetine derivative.", "The protected paroxetine is then reduced using sodium borohydride in methanol to form the corresponding alcohol.", "The alcohol is then reacted with hydrogen peroxide in the presence of sodium hydroxide to form the corresponding aldehyde.", "The aldehyde is then treated with hydrochloric acid in methanol to form the hydrochloride salt of the desired compound, Defluoro Paroxetine, Hydrochloride.", "The final product is purified using chloroform and tetrahydrofuran as solvents and methylene chloride as a washing agent." ] } | |

| 324024-00-2 | |

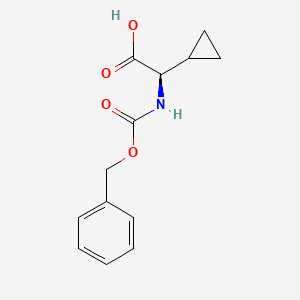

分子式 |

C19H21NO3 |

分子量 |

311.4 g/mol |

IUPAC 名称 |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine |

InChI |

InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17-/m0/s1 |

InChI 键 |

VUYNWBMXOQBJAI-RDJZCZTQSA-N |

手性 SMILES |

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |

SMILES |

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl |

规范 SMILES |

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)

amine hydrochloride](/img/structure/B1382976.png)

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)

![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)